Mepixanox

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

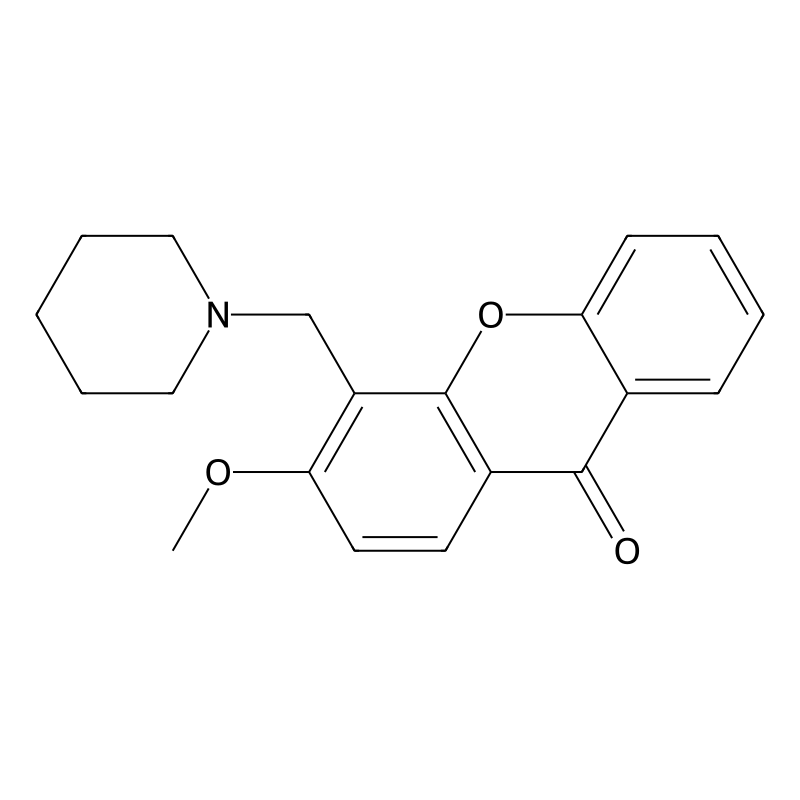

Mepixanox is a chemical compound with the molecular formula C20H21NO3, classified as a xanthone derivative. It is primarily recognized for its role as a respiratory stimulant, particularly in the treatment of cardiorespiratory insufficiency. Mepixanox has been studied for its pharmacological properties, which include potential applications in enhancing respiratory function and influencing central nervous system activity. The compound was first synthesized in the 1970s and has since been the subject of various research studies aimed at elucidating its biological effects and therapeutic potential .

- Alkylation: The introduction of alkyl groups to the xanthone structure can be achieved through conventional etherification methods using alkyl halides or alkyl sulfates in polar solvents such as dimethylformamide or dimethylsulfoxide. This process often requires a base and can be influenced by temperature and the reactivity of the alkylating agent .

- Hydroxylation: Mepixanox can also participate in hydroxylation reactions, where hydroxyl groups are added to the aromatic rings, potentially altering its biological activity and solubility .

- Rearrangement: Under certain conditions, xanthone derivatives may undergo rearrangements that can lead to the formation of new compounds with varied pharmacological profiles.

The synthesis of Mepixanox typically involves several steps:

- Starting Material Preparation: The synthesis often begins with 3,6-dihydroxyxanthone, which serves as a precursor.

- Alkylation Reaction: This precursor is subjected to alkylation using an appropriate alkylating agent (e.g., an alkyl halide) in a polar solvent under basic conditions.

- Purification: After the reaction, the product is purified through crystallization from suitable solvents to yield Mepixanox in its pure form .

Mepixanox is primarily applied in pharmacology as a respiratory stimulant. Its applications include:

- Treatment of Respiratory Disorders: It is used to manage conditions that involve compromised respiratory function.

- Research Tool: Mepixanox serves as a valuable compound in pharmacological research aimed at understanding respiratory physiology and potential therapeutic interventions for respiratory diseases .

Mepixanox shares structural similarities with several other xanthone derivatives. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Xanoxic Acid | Xanthone backbone with carboxylic acid | Exhibits anti-allergic properties |

| Pranlukast | Xanthine derivative | Potent leukotriene receptor antagonist |

| Sudexanox | Xanthone derivative | Developed for anti-allergic applications |

Uniqueness of Mepixanox

Mepixanox is unique among these compounds due to its specific application as a respiratory stimulant rather than general anti-allergic or anti-inflammatory properties seen in others like Pranlukast and Sudexanox. Its dual action on both respiratory and potential CNS pathways distinguishes it within the xanthone class .

Grover-Shah Cyclization Adaptations

The Grover-Shah cyclization represents one of the most widely utilized methodologies for xanthone synthesis, originally developed in 1955 by Grover, Shah, and Shah [1] [2] [3]. This approach has found particular relevance in the preparation of Mepixanox precursors due to its ability to construct the requisite xanthone framework with high regioselectivity.

The classical Grover-Shah methodology involves the condensation of salicylic acid derivatives with phenolic compounds in the presence of dehydrating agents, typically zinc chloride and phosphoryl chloride at elevated temperatures of 70-80°C [1] [4]. The mechanism proceeds through initial Friedel-Crafts acylation to form a benzophenone intermediate, followed by intramolecular cyclization to yield the xanthone scaffold [5]. Modern adaptations have employed Eaton's reagent (phosphorus pentoxide-methanesulfonic acid) as a superior alternative to the traditional zinc chloride-phosphoryl chloride system, providing enhanced yields ranging from 50-85% with reduced formation of benzophenone side products [1] [6].

For Mepixanox synthesis, the Grover-Shah methodology requires adaptation to accommodate the specific substitution pattern present in the target molecule. The synthesis typically commences with 3,6-dihydroxyxanthone as a key intermediate, which serves as the foundational scaffold for subsequent functionalization [7] [8]. The regioselectivity observed in Grover-Shah cyclizations is attributed to the directing effect of phenolic hydroxyl groups, which promote cyclization at specific positions on the aromatic ring system [1] [5].

Recent modifications to the Grover-Shah protocol have incorporated microwave-assisted synthesis, reducing reaction times from several hours to 20-60 minutes while maintaining comparable yields [4] [9]. These improvements align with green chemistry principles and offer potential advantages for industrial-scale production of Mepixanox intermediates.

Benzophenone Cyclodehydration Approaches

Benzophenone cyclodehydration represents an alternative classical approach for xanthone synthesis that proceeds through the formation and subsequent cyclization of 2,2'-dihydroxybenzophenone intermediates [1] [10] [11]. This methodology offers particular advantages in the synthesis of substituted xanthones, including potential Mepixanox precursors.

The benzophenone cyclodehydration approach typically involves the initial formation of 2-hydroxy-2'-methoxybenzophenones through Friedel-Crafts acylation of methoxybenzene derivatives with appropriately substituted benzoyl chlorides [1] [10]. The key cyclization step involves the quantitative elimination of methanol in the presence of alkali, typically sodium hydroxide in methanol under reflux conditions, to afford the desired xanthone products in yields ranging from 60-90% [1] [10].

A significant advantage of this methodology is the selective demethylation that occurs during extended reaction times with aluminum trichloride, which facilitates ortho-monodemethylation at sites adjacent to the carbonyl group [1]. This selectivity can be exploited in the synthesis of hydroxylated xanthone intermediates required for Mepixanox preparation.

Alternative cyclodehydration protocols have employed copper-catalyzed intramolecular O-arylation reactions in aqueous media, offering a more environmentally benign approach to xanthone synthesis [12]. These copper-catalytic systems demonstrate high efficiency for the cyclization of o-halobenzophenones, with the added advantage of operating under milder reaction conditions compared to traditional methods.

The Photo-Fries rearrangement represents another variant of the benzophenone approach, wherein diaryl esters undergo photochemical rearrangement to form benzophenone intermediates suitable for cyclization [1] [10]. This methodology offers the advantage of mild reaction conditions but typically provides moderate yields in the range of 40-60%.

Novel Synthetic Routes for Mepixanox

Piperidinomethyl Group Introduction Techniques

The introduction of the piperidinomethyl substituent represents a critical synthetic challenge in Mepixanox preparation, requiring selective functionalization at the 4-position of the xanthone core. Several methodologies have been developed to achieve this transformation with high efficiency and selectivity.

The Mannich reaction represents the most direct approach for piperidinomethyl group introduction, involving the condensation of the hydroxylated xanthone precursor with formaldehyde and piperidine under mildly acidic conditions [13] [14]. This three-component reaction typically proceeds through the formation of an iminium ion intermediate, which subsequently undergoes nucleophilic attack by the activated aromatic system. Optimal conditions involve the use of aqueous formaldehyde (37% solution), piperidine, and acetic acid as a mild acid catalyst at temperatures ranging from 60-80°C [13].

Alternative approaches to piperidinomethyl group introduction include the use of preformed piperidinomethyl halides or tosylates as alkylating agents. This methodology offers greater control over reaction stoichiometry and can minimize the formation of bis-alkylated products that may arise from Mannich condensation protocols [13]. The alkylation approach typically employs 1-(chloromethyl)piperidine or 1-(bromomethyl)piperidine in the presence of potassium carbonate or cesium carbonate as base, with reaction temperatures maintained at 50-70°C in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Recent advances in piperidinomethyl group introduction have explored transition metal-catalyzed methodologies, including palladium-catalyzed aryl C-H activation approaches that enable direct functionalization of the xanthone core [15] [16]. These methods offer the potential for enhanced regioselectivity and reduced formation of regioisomeric products, although they typically require more specialized reaction conditions and catalyst systems.

The optimization of piperidinomethyl group introduction has also focused on developing protecting group strategies that enable selective functionalization in the presence of multiple reactive sites. Temporary protection of phenolic hydroxyl groups using benzyl or silyl protecting groups allows for clean introduction of the piperidinomethyl substituent, followed by selective deprotection to reveal the final Mepixanox structure [13].

Optimization of Methoxy Group Positioning

The regioselective introduction and positioning of methoxy groups in Mepixanox synthesis requires careful consideration of electronic and steric factors that influence both reaction selectivity and overall synthetic efficiency. The target molecule contains a methoxy group at position 3 of the xanthone core, which necessitates precise control over methylation regioselectivity.

Selective O-methylation protocols for xanthone synthesis typically employ methyl iodide or dimethyl sulfate as methylating agents in the presence of potassium carbonate or cesium carbonate as base [17] [13] [18]. The choice of solvent significantly influences regioselectivity, with polar aprotic solvents such as dimethylformamide or acetone providing enhanced selectivity for the desired methylation pattern. Reaction temperatures are typically maintained at 50-70°C to achieve optimal selectivity while minimizing the formation of di- or tri-methylated products.

The electronic environment of the xanthone core plays a crucial role in determining methylation regioselectivity. Hydroxyl groups at positions 3 and 6 exhibit different reactivity profiles due to their distinct electronic environments, with the position 3 hydroxyl typically showing enhanced nucleophilicity due to activation by the adjacent ether oxygen [17] [18]. This inherent selectivity can be exploited to achieve preferential methylation at the desired position.

Protecting group strategies have been developed to ensure complete regioselectivity in methoxy group introduction. Temporary protection of the position 6 hydroxyl using bulky silyl protecting groups such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) enables selective methylation at position 3, followed by deprotection to reveal the final substitution pattern [13] [18]. These approaches typically provide greater than 95% regioselectivity and are amenable to large-scale synthesis.

Alternative methylation protocols have explored the use of diazomethane as a methylating agent, which offers the advantage of neutral reaction conditions and high regioselectivity [18]. However, the inherent safety concerns associated with diazomethane limit its applicability in industrial synthesis, making alkyl halide-based methylation the preferred approach for large-scale Mepixanox production.

Green Chemistry Considerations in Industrial Synthesis

The industrial production of Mepixanox necessitates the implementation of green chemistry principles to minimize environmental impact while maintaining economic viability and product quality. Several approaches have been developed to address these requirements through the adoption of sustainable synthetic methodologies.

Microwave-assisted synthesis has emerged as a key technology for green xanthone production, offering significant reductions in reaction times and energy consumption compared to conventional heating methods [15] [9] [19]. Microwave irradiation enables rapid and uniform heating, reducing typical reaction times from several hours to 2-10 minutes while maintaining or improving product yields by 15-25% [15] [9]. The implementation of microwave technology in Mepixanox synthesis has demonstrated particular effectiveness in the cyclization steps required for xanthone core formation.

Aqueous media reactions represent another significant advancement in green xanthone synthesis, replacing toxic organic solvents with water-based reaction systems [15] [19] [12]. Copper-catalyzed cyclization reactions have been successfully performed in aqueous media, providing efficient access to xanthone scaffolds while eliminating the need for organic solvents [12]. The use of water-ethanol mixtures (1:1 to 2:1 ratios) has proven particularly effective, offering enhanced solubility for organic substrates while maintaining the environmental benefits of aqueous synthesis [19].

Heteropoly acid catalysis provides a recyclable and environmentally benign alternative to traditional Lewis acid catalysts [9]. These solid acid catalysts can be readily separated from reaction products and reused for multiple reaction cycles without significant loss of activity. Heteropoly acids such as phosphotungstic acid and phosphomolybdic acid have demonstrated high efficiency in xanthone synthesis under microwave irradiation, providing yield improvements of 20-30% compared to conventional methods [9].

Biochar-supported catalysts represent an innovative approach to sustainable xanthone synthesis, utilizing biomass-derived supports for metal nanoparticles [15] [20]. Palladium nanoparticles supported on biochar have shown excellent catalytic activity for xanthone synthesis, providing yield improvements of 25-35% while offering the advantages of renewable support materials and catalyst recyclability [15]. These systems align with circular economy principles by converting agricultural waste into valuable catalyst supports.

Solvent-free methodologies have been explored for specific steps in Mepixanox synthesis, although their applicability is generally limited to reactions involving solid or low-melting reactants [19] [21]. Neat reaction conditions can provide modest yield improvements of 5-15% while completely eliminating solvent requirements, although scalability concerns limit their widespread adoption in industrial settings.

Process intensification through continuous flow synthesis represents an emerging approach to green Mepixanox production, offering enhanced heat and mass transfer, reduced solvent requirements, and improved safety profiles compared to batch processing [22]. Flow chemistry enables precise control over reaction parameters and facilitates the implementation of in-line purification and separation technologies.

The development of catalytic methodologies represents a fundamental shift from stoichiometric to catalytic processes in xanthone synthesis [22]. Transition metal catalysts, organocatalysts, and biocatalysts have all shown promise for improving the sustainability of Mepixanox synthesis by reducing waste generation and energy requirements while maintaining high product quality and yield.

Life cycle assessment considerations have become increasingly important in evaluating the environmental impact of Mepixanox synthesis pathways. Comprehensive analysis of energy consumption, waste generation, and resource utilization provides quantitative metrics for comparing alternative synthetic approaches and identifying opportunities for further optimization [23] [22].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

ATC Code

R07 - Other respiratory system products

R07A - Other respiratory system products

R07AB - Respiratory stimulants

R07AB09 - Mepixanox

Other CAS

Wikipedia

Dates

2: Grossi G, Lippi A, Battistoni R, Martelli E, Sturani C. High-performance liquid chromatographic determination of mepixanthone in serum. J Chromatogr. 1984 Jul 13;309(1):214-8. PubMed PMID: 6480769.

3: Bertoldi G, Manno E, Giacoletti G, Givone C. [The use of mepixantone in general anesthesia]. Minerva Anestesiol. 1983 Jun;49(6):385-8. Italian. PubMed PMID: 6137792.

4: Olivieri D, Cantatore D, Pezza A, Polistina D. [Clinical observations on the use of a new respiratory analeptic (pimexone)]. Arch Monaldi. 1980 May-Jun;35(3):117-26. Italian. PubMed PMID: 6119060.